molecular formula C8H13N3 B1610241 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine CAS No. 877204-21-2

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Cat. No. B1610241
CAS RN: 877204-21-2
M. Wt: 151.21 g/mol
InChI Key: BMPMBBWPKSTTIE-UHFFFAOYSA-N
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Description

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPME is a cyclopropyl derivative of imidazole that has been synthesized through a variety of methods. In

Scientific Research Applications

Synthesis of Imidazo-Pyrazines

A novel methodology involving the nucleophilicity of the nitrogen atom of imidazoles, including compounds similar to 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine, has been developed for the one-pot three-component synthesis of substituted imidazopyrazines. This process exhibits the imidazole nitrogen atom's capability to intercept the nascent nitrilium ion, leading to the exclusive formation of imidazopyrazines and suppressing competitive side product formations. The robustness of this methodology is underscored by the variety of isocyanides, aldehydes, and amine components used, yielding imidazopyrazine derivatives in excellent yields (Galli et al., 2019).

Metal Complexes Derived from Schiff Base

The compound (E)-1-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)naphthalen-2-ol, synthesized from a process involving (1H-benzo[d]imidazol-2-yl) methanamine, has been characterized along with its metal complexes. These complexes, including those of zirconium (IV), cadmium (II), and iron (III), were explored for their antibacterial, antifungal, and in vitro antitumor activities. The study reveals the cadmium (II) complex exhibits significant antibacterial and antifungal activities, highlighting the potential of such complexes in medicinal chemistry (al-Hakimi et al., 2020).

Cytotoxic Effects on Carcinoma Cell Lines

The synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes, including their significant cytotoxic effects on various carcinoma cell lines, have been described. Notably, one such complex displayed cytotoxic activity comparable to cisplatin in certain cancer cell lines, indicating the therapeutic potential of these complexes in cancer treatment (Ferri et al., 2013).

Facile Synthesis of Novel Blue Light Emitters

A facile synthesis methodology for new imidazo[1,5-a]pyridines, which could involve reactions similar to those with this compound, has led to the production of compounds with tunable luminescence, significant quantum yields, and large Stokes’ shifts. These properties indicate the compounds' potential applications in technological fields such as optoelectronics and bioimaging (Volpi et al., 2017).

Eco-friendly Corrosion Inhibitor

Amino acid compounds based on benzimidazole, structurally related to this compound, have been synthesized and evaluated as eco-friendly corrosion inhibitors for N80 steel in HCl solution. These inhibitors exhibit mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, underscoring their potential in industrial corrosion protection (Yadav et al., 2015).

Mechanism of Action

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine, also known as (1-((1H-Imidazol-1-yl)methyl)cyclopropyl)methanamine, is a compound of interest in the field of medicinal chemistry . Despite its potential, the detailed mechanism of action of this compound is not well-documented in the literature. This article aims to provide a comprehensive overview of the potential mechanism of action of this compound, based on the general knowledge of imidazole derivatives and their interactions with biological systems.

Target of Action

The primary targets of this compound are currently unknown due to the lack of specific research on this compound. Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Imidazole derivatives are known to be involved in various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. The effects of imidazole derivatives can range from modulation of enzyme activity to alteration of signal transduction pathways, depending on their specific targets .

properties

IUPAC Name

[1-(imidazol-1-ylmethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8(1-2-8)6-11-4-3-10-7-11/h3-4,7H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPMBBWPKSTTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470788
Record name 1-{1-[(1H-Imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877204-21-2
Record name 1-{1-[(1H-Imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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